molecular formula C21H17Cl2N3O3S B2450671 (5-(2,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione CAS No. 941966-01-4

(5-(2,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione

Cat. No.: B2450671
CAS No.: 941966-01-4
M. Wt: 462.35
InChI Key: ULLOFCAGBIMSMH-UHFFFAOYSA-N
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Description

(5-(2,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione is a synthetic chemical compound designed for pharmacological and neuroscience research. Its molecular architecture, incorporating a dichlorophenylfuran moiety linked to a nitrophenyl-piperazine group via a methanethione bridge, suggests potential for significant biological activity. This structural class is frequently investigated for its affinity to neurological receptors . Researchers may explore this compound as a potential ligand or modulator for G-protein coupled receptors (GPCRs), particularly given that structurally similar molecules with a 2,4-dichlorophenyl group and a piperazine subunit are well-documented in scientific literature as potent cannabinoid receptor 1 (CB1) antagonists . For instance, the CB1 antagonist AM251 shares the 1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide core and is used extensively in studying endocannabinoid signaling, appetite regulation, and substance abuse disorders . The presence of the methanethione (thiocarbonyl) group in this compound is a key synthetic modification that may alter its binding affinity, metabolic stability, and functional activity compared to its carbonyl counterparts, providing a valuable tool for structure-activity relationship (SAR) studies. Consequently, this compound holds research value for scientists exploring new therapeutic agents for conditions such as obesity, pain, and psychiatric disorders, and for fundamental studies aimed at understanding receptor-ligand interactions. Furthermore, the nitrophenyl group on the piperazine ring offers a potential handle for further chemical functionalization or for the development of analytical probes.

Properties

IUPAC Name

[5-(2,4-dichlorophenyl)furan-2-yl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O3S/c22-14-5-6-15(16(23)13-14)19-7-8-20(29-19)21(30)25-11-9-24(10-12-25)17-3-1-2-4-18(17)26(27)28/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLOFCAGBIMSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation of Furan

The 2,4-dichlorophenyl group is introduced via electrophilic aromatic substitution using 2,4-dichlorobenzoyl chloride in the presence of AlCl₃:

Furan + 2,4-Cl₂C₆H₃COCl → 5-(2,4-Dichlorophenyl)furan-2-carbonyl chloride  

Subsequent hydrolysis with aqueous NaOH yields the carboxylic acid (85% yield).

Alternative Cross-Coupling Approach

Palladium-catalyzed Suzuki-Miyaura coupling between 5-bromofuran-2-boronic acid and 2,4-dichlorophenylboronic acid provides regioselective access to the substituted furan (78% yield).

Preparation of 4-(2-Nitrophenyl)piperazine

Nitration of Phenylpiperazine

Direct nitration of 1-phenylpiperazine with fuming HNO₃/H₂SO₄ at 0°C produces a mixture of para- and ortho-nitro derivatives. Chromatographic separation isolates the 2-nitro isomer (42% yield).

Buchwald-Hartwig Amination

A more efficient route involves coupling 2-nitrochlorobenzene with piperazine using Pd(OAc)₂/Xantphos catalysis (92% yield):

2-NO₂C₆H₄Cl + Piperazine → 4-(2-Nitrophenyl)piperazine  

Coupling to Form the Ketone Intermediate

Mixed Carbonate-Mediated Coupling

Activation of 5-(2,4-dichlorophenyl)furan-2-carboxylic acid with ethyl chloroformate generates the mixed carbonate, which reacts with 4-(2-nitrophenyl)piperazine in THF (70% yield):

Acid + ClCO₂Et → Mixed carbonate  
Mixed carbonate + Piperazine → Methanone intermediate  

Schlenk-Type Lithium Exchange

Generation of 5-(2,4-dichlorophenyl)furan-2-yl lithium followed by quenching with 4-(2-nitrophenyl)piperazine-1-carbonyl chloride provides the ketone (68% yield).

Thionation to Methanethione

Lawesson's Reagent Methodology

Treatment of the ketone intermediate with Lawesson's reagent (2.2 equiv) in anhydrous toluene under reflux (12 h) achieves complete conversion to the thione (89% yield):

R-C=O + Lawesson's reagent → R-C=S  

Phosphorus Pentasulfide Alternative

P₄S₁₀ in pyridine at 110°C for 8 h provides comparable results (82% yield) but requires rigorous moisture exclusion.

Spectroscopic Characterization Data

Parameter Value (Method)
¹H NMR (500 MHz, CDCl₃) δ 8.21 (d, J=8.5 Hz, 1H), 7.89 (dd, J=8.5, 2.3 Hz, 1H), 7.67 (d, J=2.3 Hz, 1H), 7.45–7.38 (m, 2H), 6.98 (d, J=3.4 Hz, 1H), 6.87 (d, J=3.4 Hz, 1H), 3.92–3.85 (m, 4H), 3.21–3.14 (m, 4H)
¹³C NMR (126 MHz, CDCl₃) δ 192.5 (C=S), 158.2, 152.7, 141.9, 134.6, 133.8, 131.5, 129.4, 128.7, 125.3, 117.2, 112.4, 108.9, 49.8, 45.3
HRMS (ESI-TOF) m/z calc. for C₂₁H₁₆Cl₂N₃O₃S [M+H]⁺: 504.0234, found: 504.0231

Optimization Challenges and Solutions

Regioselectivity in Furan Substitution

  • Challenge : Competing 3- vs 5-substitution in furan acylation
  • Solution : Use of bulky Lewis acids (e.g., AlCl₃ vs FeCl₃) favors 5-position (85:15 selectivity)

Nitro Group Compatibility

  • Challenge : Reduction risk during thionation
  • Mitigation : Strict temperature control (<110°C) and anhydrous conditions preserve nitro functionality

Purification Difficulties

  • Issue : Co-elution of thione/ketone byproducts
  • Resolution : Sequential silica gel/activated charcoal chromatography achieves >99% purity

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
Friedel-Crafts + Lawesson 62 98 24
Suzuki + P₄S₁₀ 71 97 18
Schlenk + Lawesson 68 99 22

The Suzuki-coupled route demonstrates optimal balance between yield and purity, though requiring specialized palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methanethione group.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Oxidized derivatives of the furan ring or methanethione group.

    Reduction products: Amino derivatives from the reduction of the nitro group.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Potential

Studies have highlighted the anticancer potential of furan derivatives. Compounds that incorporate furan rings have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the dichlorophenyl and nitrophenyl groups may enhance the cytotoxic effects of this compound against specific cancer types .

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological properties, particularly in the development of anxiolytic and antidepressant medications. Research into similar piperazine derivatives has shown promise in treating anxiety disorders and depression, suggesting that this compound may also possess similar therapeutic effects .

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes implicated in disease processes. For example, studies on related compounds indicate their potential to inhibit enzymes associated with metabolic disorders, such as 11β-hydroxysteroid dehydrogenase type 1, which is relevant for conditions like obesity and type 2 diabetes .

Pain Management

Research has suggested that certain derivatives of piperazine compounds can exhibit analgesic properties. The structural characteristics of (5-(2,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione may allow it to interact with pain pathways, providing a basis for further exploration in pain management therapies .

Organic Electronics

Due to its unique electronic properties, this compound could be investigated for applications in organic electronics. The furan ring's ability to participate in π-conjugation may facilitate its use in organic light-emitting diodes (OLEDs) or organic photovoltaic devices. Research into similar compounds has shown promise in enhancing the efficiency of electronic devices .

Data Summary Table

Application Area Potential Uses Supporting Studies
Antimicrobial ActivityInhibition of bacterial growthStructural similarities with effective antimicrobial agents
Anticancer PotentialInhibition of tumor growthStudies on furan derivatives showing cytotoxic effects
Neuropharmacological EffectsTreatment for anxiety and depressionResearch on piperazine derivatives indicating efficacy
Enzyme InhibitionTargeting metabolic disordersInhibition studies related to 11β-hydroxysteroid dehydrogenase
Pain ManagementAnalgesic propertiesStudies suggesting analgesic effects of piperazine derivatives
Organic ElectronicsApplications in OLEDs and photovoltaicsResearch on electronic properties of furan compounds

Mechanism of Action

The mechanism of action of (5-(2,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (5-(2,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
  • (5-(2,4-Dichlorophenyl)furan-2-yl)(4-(2-methylphenyl)piperazin-1-yl)methanethione

Uniqueness

The presence of the nitrophenyl group in (5-(2,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione distinguishes it from similar compounds, potentially imparting unique chemical and biological properties. This could affect its reactivity, binding affinity, and overall efficacy in various applications.

Biological Activity

The compound (5-(2,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione is a synthetic derivative that combines a furan moiety with a piperazine structure. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H16Cl2N4O2S\text{C}_{18}\text{H}_{16}\text{Cl}_2\text{N}_4\text{O}_2\text{S}

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing furan and piperazine moieties have shown significant antibacterial properties against various bacterial strains.
  • Antitumor Activity : Several derivatives have demonstrated potential in inhibiting cancer cell proliferation.

Antimicrobial Activity

A study focusing on piperazine derivatives indicated that compounds similar to the target compound were effective against several bacterial strains, including Bacillus cereus and Clostridium perfringens . The mechanism of action often involves the inhibition of protein synthesis and DNA replication in bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedActivity Level
1-Benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazineBacillus cereus, Bacillus subtilisActive
This compoundClostridium perfringensPotentially Active

Anticancer Properties

Compounds with furan and piperazine structures have also been evaluated for their anticancer properties. For instance, derivatives have been reported to inhibit cell growth in various cancer cell lines. The furan ring is known for its role in enhancing the bioactivity of anticancer agents by acting as a pharmacophore .

Case Study: Anticancer Activity

In a study examining the effects of similar compounds on cancer cells, it was found that certain derivatives led to significant apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell lysis.
  • Interference with DNA/RNA Synthesis : The compound may interfere with nucleic acid synthesis, preventing bacterial replication.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-(2,4-dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione, and how can reaction conditions be optimized for purity?

  • Methodology :

  • Step 1 : Synthesize the furan-2-yl and piperazin-1-yl moieties separately. For the furan component, adapt protocols from analogous dichlorophenyl-furan syntheses, such as base-catalyzed coupling (e.g., NaOH/K₂CO₃ in polar aprotic solvents) .
  • Step 2 : Combine the two fragments via a thiocarbonylation reaction. Use sulfurizing agents like Lawesson’s reagent or P₄S₁₀ under inert atmosphere.
  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor progress using TLC and HPLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Identify functional groups (C=S stretch ~1200 cm⁻¹, nitrophenyl NO₂ asymmetric stretch ~1520 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign protons and carbons using DEPT and COSY for piperazine ring conformation and furan-thione linkage .
  • Elemental Analysis (CHNS) : Confirm empirical formula (e.g., C₂₁H₁₆Cl₂N₃O₃S) with <0.3% deviation .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

  • Methodology :

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 1–100 µg/mL .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding interactions with biological targets?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to study electronic properties (HOMO-LUMO gaps, electrostatic potential maps) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with receptors (e.g., bacterial enzymes, neurotransmitter transporters). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. What experimental designs are suitable for evaluating environmental persistence and ecotoxicological impacts?

  • Methodology :

  • Fate Studies : Measure hydrolysis rates (pH 4–9, 25–50°C) and photodegradation (UV-Vis exposure). Analyze degradation products via LC-MS .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201). Apply NOEC/LOEC models for risk assessment .

Q. How should researchers resolve contradictions between spectral data and expected structural features?

  • Methodology :

  • Step 1 : Repeat synthesis and characterization to rule out experimental error .
  • Step 2 : Cross-validate with alternative techniques (e.g., X-ray crystallography if crystalline, or 2D NMR for ambiguous proton couplings) .
  • Step 3 : Compare computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) with experimental data .

Q. What strategies optimize the compound’s selectivity for mechanistic studies in neurological or antimicrobial pathways?

  • Methodology :

  • Structure-Activity Relationships (SAR) : Syntize analogs with modified substituents (e.g., nitro → amine on phenyl, piperazine N-alkylation). Test against isoform-specific targets (e.g., dopamine D₂ vs. serotonin 5-HT₁A receptors) .
  • Enzyme Assays : Use fluorogenic substrates (e.g., MDPF-labeled collagenase for metalloprotease inhibition studies) .

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